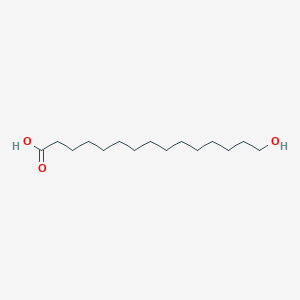

15-Hydroxypentadecanoic acid

説明

This compound has been reported in Arabidopsis thaliana and Angelica archangelica with data available.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

15-hydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h16H,1-14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUNJUAMQZRJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196750 | |

| Record name | 15-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4617-33-8 | |

| Record name | 15-Hydroxypentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4617-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Hydroxypentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004617338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-hydroxypentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-HYDROXYPENTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU65P3692T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Conceptual Framework of ω Hydroxy Fatty Acids in Natural Systems

Omega-hydroxy fatty acids (ω-HFAs) are a class of naturally occurring fatty acids characterized by a hydroxyl group on the terminal carbon atom, the carbon furthest from the carboxyl group. researchgate.netebi.ac.uk These molecules are found across various biological systems, including in mammals and higher plants, where they play crucial roles. researchgate.net One of their primary functions is contributing to the formation of permeability barriers, which are essential for reducing water loss. researchgate.net

In higher plants, ω-HFAs, particularly C16 and C18 variants, are major components of the biopolymers cutin and suberin. researchgate.netgerli.com Cutin is a key component of the plant cuticle, the protective layer covering the aerial parts of plants, which helps prevent water loss and protects against pathogens and radiation. gerli.comoup.com Suberin is a complex polymer found in the cell walls of specific tissues like the root endodermis, periderm, and seed coats, where it acts as a hydrophobic barrier controlling the movement of water, gases, and solutes. gerli.comnih.gov The structure of suberin consists of cross-linked poly(aliphatic) and poly(aromatic) domains, with ω-hydroxy fatty acids being predominant aliphatic monomers. nih.govoup.com

The biosynthesis of ω-hydroxy fatty acids occurs through cytochrome P450-dependent mechanisms. researchgate.netebi.ac.uk Shorter-chain fatty acids can be directly hydroxylated, while longer-chain versions are produced through chain extension followed by terminal hydroxylation. researchgate.net The hydroxyl group at the ω-position allows these fatty acids to be esterified with other molecules, forming complex polyesters like cutin and suberin. researchgate.netgerli.com

Academic Significance of 15 Hydroxypentadecanoic Acid As a Research Probe and Intermediate

15-Hydroxypentadecanoic acid, a C15 ω-hydroxy fatty acid, holds considerable significance in various fields of scientific research, primarily as a versatile chemical intermediate and a valuable research probe. medchemexpress.comglpbio.commolnova.com Its bifunctional nature, possessing both a terminal hydroxyl group and a carboxyl group, makes it a key precursor in the synthesis of a range of other organic compounds. medchemexpress.commolnova.com

In the realm of synthetic chemistry, this compound is notably used in the synthesis of macrocyclic lactone musk compounds, such as the commercially valuable fragrances Exaltolide® (cyclopentadecanolide) and Phoracantholide I. glpbio.comcaymanchem.com The production of these macrocycles often involves the intramolecular cyclization or lactonization of this compound or its methyl ester. royalsocietypublishing.orgbiomol.comchemicalbook.com Furthermore, it serves as a starting material for producing pentadecanedioic acid, a valuable α,ω-dicarboxylic acid used in the chemical industry. researchgate.net

As a research probe, this compound is utilized as an internal standard in analytical chemistry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn For instance, it is employed for the normalization of intensities in the mass spectra of plant cutin polymers and in the gas chromatographic quantification of other hydroxylated fatty acids. sigmaaldrich.comsigmaaldrich.comscialert.net Its presence has been identified in various natural sources, including plants like Angelica archangelica and Arabidopsis thaliana, making it relevant in phytochemical studies. scialert.netnih.gov The compound is also used in studies of plant biopolymers, helping to elucidate the structure and composition of cutin and suberin. lookchem.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C15H30O3 caymanchem.comscbt.com |

| Molecular Weight | 258.40 g/mol caymanchem.comscbt.com |

| CAS Number | 4617-33-8 glpbio.comcaymanchem.com |

| Appearance | White to Almost white powder to crystal cymitquimica.com |

| Melting Point | 85-89 °C sigmaaldrich.com |

| Purity | >97% to 99+% sigmaaldrich.comthermofisher.comcymitquimica.com |

| Synonyms | ω-Hydroxypentadecanoic acid, 15-hydroxy-pentadecanoic acid caymanchem.comcymitquimica.com |

Evolution of Research Paradigms for Hydroxy Fatty Acids

Microbial Biosynthesis Mechanisms and Enzymatic Transformations

Microorganisms, including various bacteria and fungi, are capable of producing 15-hydroxypentadecanoic acid and related compounds through sophisticated metabolic pathways. medchemexpress.commedchemexpress.com These processes often involve enzymatic transformations that are of significant interest for industrial biotechnology.

Bacterial and Fungal Production Pathways of this compound

Bacteria and fungi have been identified as natural producers of this compound. medchemexpress.com While specific pathways for its direct synthesis are a subject of ongoing research, the production of structurally related compounds by bacteria is well-documented. For instance, bacteria such as Bacillus polymyxa produce fusaricidins, a group of cyclic hexadepsipeptides that contain a 15-guanidino-3-hydroxypentadecanoic acid side chain. nih.gov

Fungal systems, particularly yeasts, have been engineered for the production of ω-hydroxy fatty acids and dicarboxylic acids. frontiersin.org These engineered pathways demonstrate the microbial potential for synthesizing long-chain hydroxy fatty acids from simpler sugars or fatty acid feedstocks. frontiersin.orgbohrium.com

Enzymatic Biocatalysis in ω-Hydroxylation Processes

The key step in producing ω-hydroxy fatty acids like this compound from their corresponding fatty acids is ω-hydroxylation, a reaction that adds a hydroxyl group to the terminal (ω) carbon of the fatty acid chain. This transformation is efficiently catalyzed by specific enzymes, primarily from the cytochrome P450 (CYP) monooxygenase family. mdpi.comnih.govd-nb.info

Enzymes such as P450-BM3 from Bacillus megaterium are notable for their high catalytic efficiency in hydroxylating long-chain fatty acids (C12 to C22). mdpi.com These biocatalytic reactions are of great industrial value as they provide a route to multifunctional precursors for polymers and fragrances from renewable feedstocks. mdpi.comresearchgate.net

While P450 enzymes perform the initial hydroxylation, lipases play a critical role in the subsequent transformation of this compound into high-value macrocyclic lactones like pentadecanolide (also known as Exaltolide®). sigmaaldrich.cnnih.gov This intramolecular esterification is known as lactonization.

Lipases from the fungi Mucor javanicus L46 and Mucor miehei have been shown to effectively catalyze the lactonization of this compound. sigmaaldrich.cnnacchemical.comcapes.gov.brresearchgate.net These enzymatic reactions yield not only the 16-membered monolactone (pentadecanolide) but also various di- and oligolactone derivatives. nacchemical.comcapes.gov.br The efficiency of this synthesis is influenced by factors such as the solvent, temperature, and pH, with monolactone yields reported to be over 30% under optimal conditions. capes.gov.br

Table 1: Lipase-Catalyzed Lactonization of this compound

| Enzyme Source | Substrate | Product(s) | Key Findings | References |

|---|---|---|---|---|

| Mucor javanicus L46 | This compound | Pentadecanolide, oligolactones | Catalyzes lactonization to form macrocyclic mono- and oligolactones. | sigmaaldrich.cnnacchemical.comcapes.gov.br |

| Mucor miehei | This compound | Pentadecanolide, oligolactones | Reaction is effective in organic solvents like toluene (B28343) and petroleum ether at temperatures between 70-80°C. | sigmaaldrich.cnnacchemical.comcapes.gov.br |

A proposed route for the biosynthesis of this compound involves using precursor molecules from natural oils. sigmaaldrich.cnsigmaaldrich.com The oil from the seeds of Malania oleifera Chum is particularly rich in 15-tetracosenoic acid (nervonic acid), a long-chain monounsaturated fatty acid. biorxiv.orgd-nb.inforesearchgate.net

This precursor can be chemically converted (e.g., via ozonolysis and reduction) to yield this compound. sciencechina.cn Subsequently, lipase-catalyzed processes can be employed for its transformation, notably the lactonization to pentadecanolide. sigmaaldrich.cnsciencechina.cnsigmaaldrich.com This highlights a multi-step synthesis pathway starting from a readily available plant-based precursor.

Table 2: Fatty Acid Composition of Malania oleifera Chum Oil

| Fatty Acid | Percentage Composition | References |

|---|---|---|

| 15-Tetracosenoic acid (Nervonic acid) | 46.7% - 55.7% | biorxiv.orgd-nb.inforesearchgate.net |

| 9-Octadecenoic acid (Oleic acid) | 23.81% - 27.9% | biorxiv.orgd-nb.inforesearchgate.net |

| Docosenoic acid (Erucic acid) | 12.5% - 13.13% | biorxiv.orgd-nb.inforesearchgate.net |

Plant-Derived Biosynthetic Routes

In addition to microbial sources, this compound is also found as a natural constituent in certain plants.

Identification in Plant Extracts (e.g., Tagetes erecta L. leaf and flower)

This compound has been identified as a bioactive component in the leaf and flower extracts of the marigold species Tagetes erecta L. sigmaaldrich.cnnacchemical.comijsdr.org Gas chromatography-mass spectrometry (GC-MS) analysis of methanolic extracts from the plant has confirmed its presence among a variety of other phytochemicals. ijsdr.orginnovareacademics.in This finding establishes Tagetes erecta as a natural plant source of this compound.

Table 3: Selected Bioactive Compounds Identified in Tagetes erecta L. Extracts

| Compound Name | Plant Part | Reference |

|---|---|---|

| This compound | Leaf, Flower | ijsdr.orginnovareacademics.in |

| n-Hexadecanoic acid | Leaf, Flower | ijsdr.orginnovareacademics.in |

| Tetradecanoic acid | Leaf, Flower | ijsdr.orginnovareacademics.in |

| Phytol | Leaf | innovareacademics.in |

Integration into Plant Biopolymers (e.g., Cutin and Suberin)

This compound is a naturally occurring long-chain hydroxy fatty acid that serves as a monomeric building block for the plant biopolymers cutin and suberin. nih.govsigmaaldrich.comsigmaaldrich.cn These complex polyesters form protective layers on the outer surfaces of plants, playing crucial roles in preventing water loss, protecting against pathogens, and providing structural support. pnas.orgnih.gov

Cutin is the main structural component of the plant cuticle, which covers the epidermis of aerial plant organs. pnas.orgnih.gov Suberin is a more complex and varied polymer found in the cell walls of various tissues, including the periderm of stems and roots, as well as in seed coats. nih.govnih.govwiley.com Both polymers are primarily composed of a variety of oxygenated fatty acids, including ω-hydroxy fatty acids like this compound, and α,ω-dicarboxylic acids, which are cross-linked by ester bonds to form a complex, three-dimensional network. nih.govoup.comresearchgate.net

The biosynthesis of these biopolymers involves a series of enzymatic reactions that synthesize and modify the fatty acid monomers before their incorporation into the growing polymer chain. researchgate.net This process includes the hydroxylation of fatty acids at the omega (ω) position, a reaction catalyzed by cytochrome P450-dependent enzymes. aocs.org

Role of Acyltransferases (e.g., Feruloyl Acyltransferases) in Esterification Processes

The assembly of cutin and suberin polymers is facilitated by a class of enzymes known as acyltransferases. pnas.orgresearchgate.netaocs.org These enzymes are responsible for catalyzing the transfer of acyl groups, such as the 15-hydroxypentadecanoyl group, to acceptor molecules, forming the ester linkages that are characteristic of these polyesters. oup.com

Glycerol-3-phosphate acyltransferases (GPATs) are a specific family of acyltransferases that have been identified as essential for both cutin and suberin biosynthesis. pnas.orgnih.gov For instance, in Arabidopsis, GPAT4 and GPAT8 are crucial for cutin formation, while GPAT5 is involved in suberin synthesis. pnas.orgnih.gov These enzymes catalyze the acylation of glycerol-3-phosphate, a key step in building the polymer backbone. aocs.org

Feruloyl acyltransferases are another important group of acyltransferases involved in the biosynthesis of suberin. nih.govwiley.comaocs.org These enzymes catalyze the transfer of feruloyl-CoA to ω-hydroxy fatty acids and fatty alcohols. aocs.orgresearchgate.net While ferulic acid is a phenolic component, its esterification to aliphatic monomers like this compound is thought to be a critical step in cross-linking the aliphatic and aromatic domains of suberin. nih.govwiley.compnas.org For example, an aliphatic suberin feruloyl-transferase (ASFT) in Arabidopsis has been shown to use ω-hydroxy fatty acids as acyl acceptors. aocs.orgoup.com The potato enzyme, FHT (feruloyl-CoA:ω-hydroxyacid O-hydroxycinnamoyltransferase), demonstrates the ability to use feruloyl-CoA as an acyl donor and can transfer it to ω-hydroxyacids, including this compound. nih.govresearchgate.net

Metabolic Fates and Downstream Biotransformations

Beyond its role in plant structures, this compound can undergo further metabolic transformations, leading to the formation of commercially valuable compounds.

Conversion to Macrocyclic Lactones (e.g., Cyclopentadecanolide, Exaltolide, Phoracantholide I)

This compound is a key precursor in the synthesis of several macrocyclic lactones, which are highly valued for their musk fragrances. glpbio.comchemicalbook.comlookchem.com These include cyclopentadecanolide (also known as Exaltolide®) and phoracantholide I. glpbio.comcaymanchem.com The conversion involves an intramolecular esterification, or lactonization, where the hydroxyl group at one end of the molecule reacts with the carboxylic acid group at the other end to form a large ring structure. sigmaaldrich.cnchemicalbook.comnacchemical.com This transformation can be achieved through both chemical synthesis and biocatalysis. sigmaaldrich.comchemicalbook.com For instance, lipases from microorganisms such as Mucor javanicus and Mucor miehei have been shown to catalyze the lactonization of this compound to produce macrocyclic lactones. sigmaaldrich.comsigmaaldrich.cnchemicalbook.com

Table 1: Macrocyclic Lactones Derived from this compound

| Precursor | Macrocyclic Lactone | Common Name/Trade Name |

| This compound | Cyclopentadecanolide | Exaltolide® |

| This compound | Phoracantholide I |

Oxidative Metabolism to Dicarboxylic Acids (e.g., Pentadecanedioic Acid)

This compound can be further oxidized to form the corresponding α,ω-dicarboxylic acid, pentadecanedioic acid. researchgate.netresearchgate.net This conversion is a two-step process that first involves the oxidation of the terminal hydroxyl group to an aldehyde, which is then further oxidized to a carboxylic acid. nih.govresearchgate.net This metabolic pathway is a key route for the production of dicarboxylic acids, which are valuable monomers for the synthesis of polymers, lubricants, and adhesives. researchgate.netglobalauthorid.com

Enzymatic Systems for Carboxylic Acid Formation (e.g., Alcohol Dehydrogenases, Aldehyde Dehydrogenases, NAD(P)H Oxidases)

The enzymatic conversion of this compound to pentadecanedioic acid is carried out by a cascade of oxidoreductase enzymes. researchgate.netresearchgate.net

Alcohol dehydrogenases (ADHs) catalyze the initial oxidation of the terminal hydroxyl group of this compound to an aldehyde intermediate. researchgate.netnih.govoup.comfrontiersin.org These enzymes typically require a nicotinamide (B372718) cofactor, such as NAD⁺, as an electron acceptor. nih.gov

Aldehyde dehydrogenases (ALDHs) are responsible for the subsequent oxidation of the aldehyde intermediate to the final dicarboxylic acid, pentadecanedioic acid. researchgate.netnih.govwikipedia.org This step also generally requires NAD⁺. nih.govnih.gov

NAD(P)H oxidases can be incorporated into these biocatalytic systems to regenerate the oxidized cofactor (NAD⁺) from its reduced form (NADH). researchgate.net These enzymes transfer electrons from NADH to molecular oxygen, producing water and regenerating NAD⁺ for continued use by the dehydrogenases. researchgate.net

Engineered biocatalysts, often whole-cell systems expressing these enzymes, have been developed for the efficient production of pentadecanedioic acid from this compound. researchgate.netresearchgate.net For example, a study utilized alcohol dehydrogenase from Kangiella koreensis and aldehyde dehydrogenase from Geobacillus kaustophilus in an E. coli host to achieve high yields of pentadecanedioic acid. researchgate.net

Table 2: Enzymes Involved in the Oxidation of this compound

| Enzyme Class | Specific Enzyme Example | Function |

| Alcohol Dehydrogenase (ADH) | Kangiella koreensis ADH | Oxidation of the terminal hydroxyl group to an aldehyde |

| Aldehyde Dehydrogenase (ALDH) | Geobacillus kaustophilus ALDH | Oxidation of the aldehyde to a carboxylic acid |

| NAD(P)H Oxidase | Deinococcus radiodurans NFO | Regeneration of NAD⁺ |

Co-factor Regeneration Systems in Biocatalytic Production

The high cost of nicotinamide cofactors like NAD(P)⁺ makes their stoichiometric use in large-scale biocatalytic processes economically unfeasible. illinois.eduillinois.edubohrium.com Therefore, efficient in situ cofactor regeneration systems are crucial for the continuous operation of enzymatic reactions that depend on them. illinois.eduillinois.eduuniovi.esrsc.org

In the context of producing pentadecanedioic acid, a cofactor regeneration system is essential to continuously supply the NAD⁺ required by the alcohol and aldehyde dehydrogenases. researchgate.netresearchgate.net One common and effective method is the use of NAD(P)H oxidases, which utilize molecular oxygen as a cheap and readily available terminal electron acceptor to re-oxidize NADH to NAD⁺. researchgate.net This enzymatic regeneration approach is often preferred due to its high selectivity and compatibility with the primary biocatalytic reaction conditions. illinois.edu

Derivatization in Specific Organisms (e.g., Ascaroside Formation in Caenorhabditis elegans)

In the model organism Caenorhabditis elegans, this compound and similar long-chain ω-hydroxy fatty acids are precursors in the biosynthesis of a class of signaling molecules known as ascarosides. nih.govacs.orgcaltech.edu These molecules are glycosides, typically featuring the dideoxysugar ascarylose (B1226638) attached to a fatty acid-like side chain. nih.govacs.orglsu.edu The structural diversity of ascarosides, which is key to their varied biological functions, arises from the modular combination of building blocks from different metabolic pathways, including the modification of these fatty acid side chains. acs.orgnih.gov The biosynthesis of ascarosides is a complex process where the fatty acid side chains, derived from long-chain fatty acids, undergo a series of modifications. acs.org

The initial steps are thought to involve the hydroxylation of long-chain fatty acids at the ω- or (ω-1)-position. acs.orglsu.edu While the exact point of ascarylose sugar attachment is not definitively established, evidence suggests that very long-chain ascarosides may serve as the initial substrates for the subsequent shortening of the fatty acid side chain. acs.org This modular assembly allows for the generation of a large library of structurally diverse ascarosides. acs.orgplos.org

Interplay with Peroxisomal β-Oxidation Pathways

The generation of the diverse array of ascaroside side chains from longer precursors like this compound is critically dependent on peroxisomal β-oxidation. acs.orgsemanticscholar.org Unlike mitochondrial β-oxidation, which typically degrades fatty acids completely for energy production, peroxisomal β-oxidation in C. elegans is involved in shortening the fatty acid chains by a limited number of cycles. semanticscholar.org This process is essential for creating the specific side-chain lengths that determine the biological activity of the resulting ascaroside. lsu.eduelifesciences.org

Several key enzymes are involved in this pathway. The process begins with the activation of the fatty acid side chains by an acyl-CoA synthetase (ACS), such as ACS-7, making them available for β-oxidation. elifesciences.org Subsequently, a series of enzymes, including acyl-CoA oxidases (e.g., ACOX-1), a multifunctional protein with hydratase and dehydrogenase activities (e.g., DHS-28), and a 3-ketoacyl-CoA thiolase (e.g., DAF-22), catalyze the stepwise shortening of the acyl chain. semanticscholar.orgelifesciences.orgnih.gov For instance, in response to starvation, C. elegans can shorten the side chains of existing indole-3-carbonyl (IC)-modified ascarosides through this peroxisomal pathway, converting an aggregation signal into a dauer-inducing pheromone. elifesciences.org This metabolic flexibility highlights the central role of peroxisomal β-oxidation in tailoring ascaroside signals to specific environmental conditions. elifesciences.orgd-nb.info The regulation of these peroxisomal pathways is complex and can be influenced by nuclear hormone receptors like NHR-49, which acts as a key transcriptional regulator of fatty acid metabolism. nih.govplos.org

Role as Semiochemicals

The ascaroside derivatives resulting from the modification of fatty acid precursors function as a sophisticated chemical language for C. elegans. nih.govcaltech.edu These semiochemicals, or pheromones, regulate a wide range of critical life history traits and behaviors, including developmental timing, mating, and social aggregation. nih.govelifesciences.orgpnas.org The specific structure of an ascaroside, determined by its side-chain length and any additional chemical modifications, dictates its biological function. nih.govlsu.edu

Ascarosides are perhaps best known for their role in inducing the "dauer" larval stage, a stress-resistant, alternative developmental state that allows the nematodes to survive harsh environmental conditions such as high population density and food scarcity. nih.govplos.orgpnas.org A blend of different ascarosides, including ascr#2 and ascr#3, acts synergistically to induce dauer formation at high concentrations (nanomolar to micromolar range). nih.govd-nb.infopnas.org

At much lower, picomolar concentrations, this same blend of ascarosides serves as a potent male-attracting sex pheromone, demonstrating how concentration-dependent effects add another layer of complexity to this chemical communication system. nih.govpnas.org Furthermore, different ascarosides mediate distinct social behaviors. For example, ascr#3, produced by hermaphrodites, attracts males but repels other hermaphrodites. nih.gov In contrast, the male-produced ascr#10 strongly attracts hermaphrodites. nih.gov Other derivatives, such as the indole (B1671886) ascarosides (e.g., icas#3), function as aggregation pheromones, encouraging worms to group together under favorable conditions. nih.govelifesciences.org This chemical signaling system allows C. elegans to integrate information about its metabolic state, population density, sex, and environmental conditions to modulate its development and behavior, ensuring survival and reproductive success. nih.govplos.orgelifesciences.org

Total Chemical Synthesis Approaches

Total chemical synthesis provides versatile routes to this compound, allowing for structural modifications and labeling that are not easily achieved through biological methods.

One common strategy for synthesizing this compound involves starting from simpler, commercially available precursors like 1,12-dodecanolide. researchgate.netcdnsciencepub.com This lactone provides a twelve-carbon chain, which can be extended to the desired fifteen-carbon skeleton. Industrial syntheses of cyclopentadecanolide, a derivative of this compound, often commence with compounds derived from cyclododecatriene, such as 1,12-dodecanediol. chemicalbook.com

A notable example involves the copper-catalyzed reaction of β-propiolactone with 12-methoxydodecylmagnesium bromide, which is derived from 1,12-dodecanediol, to yield 15-methoxypentadecanoic acid. capes.gov.br This intermediate can then be converted to the target hydroxy acid. This approach highlights the utility of organometallic reagents in carbon-carbon bond formation for chain elongation.

Multistep elongation procedures are crucial for the synthesis of specifically labeled long-chain fatty acids. For instance, a one-carbon elongation procedure at the C15 position of a suitable precursor is employed in the synthesis of [16-¹⁴C]16-hydroxyhexadecanoic acid (16DCA). lookchem.comsigmaaldrich.cn This method allows for the precise introduction of a radiolabel, which is invaluable for metabolic and tracer studies. sigmaaldrich.cn The general principle of fatty acid elongation involves a series of reactions that add two-carbon units to an acyl-CoA primer, a process that can be adapted for chemical synthesis. In human keratinocytes, for example, the elongation of C16-acyl-CoA to C18-acyl-CoA is a key step in the synthesis of very-long-chain ceramides (B1148491) and is primarily catalyzed by the enzyme ELOVL6. d-nb.info While this is a biological example, the chemical logic of sequential elongation is mirrored in synthetic strategies.

Regioselective functionalization of long-chain unsaturated fatty acids is another powerful tool. Ozonolysis, followed by a reductive workup, can be used to cleave carbon-carbon double bonds and introduce oxygen-containing functional groups. For example, the synthesis of this compound has been proposed via the lipase-catalyzed synthesis from 15-tetracosenoic acid. sigmaaldrich.cnsigmaaldrich.com A more direct chemical approach involves the ozonolysis of 15-tetracosenoic acid. nih.gov This reaction cleaves the double bond at the C15 position, and subsequent reduction of the resulting ozonide yields the desired this compound. nih.gov

Ozonolysis reactions are traditionally carried out by bubbling ozone through a solution of the substrate. google.com The stability of ozone in various solvents, including liquid carbon dioxide, has been studied to optimize these reactions. google.comgoogleapis.com In a specific procedure, 15-tetracosenoic acid, obtained from Malania oleifera Chum oil, is subjected to ozonolysis in a mixture of ethanol (B145695) and n-hexane at 0°C to produce this compound. nih.gov

Table 1: Ozonolysis-Based Synthesis of this compound

| Starting Material | Key Reagents | Product | Reference |

|---|

The key steps in this process are:

Reaction of 1,12-dodecanolide with DMSO⁻ to give a β-ketosulfoxide. cdnsciencepub.com

Acetylation of the β-ketosulfoxide. cdnsciencepub.com

Condensation with ethyl bromoacetate (B1195939) using sodium hydride. cdnsciencepub.com

Desulfurization and saponification to yield a keto acid. cdnsciencepub.com

Clemmensen reduction of the keto acid to afford this compound. cdnsciencepub.com

Table 2: Synthesis via β-Ketosulfoxide Condensation

| Step | Starting Material | Key Reagents | Intermediate/Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| 1-5 | 1,12-Dodecanolide | DMSO⁻, Ethyl bromoacetate, NaH, Zn(Hg)/HCl | This compound | 46% | researchgate.netcdnsciencepub.com |

The reduction of cyclic ketones is a well-established method for the synthesis of long-chain hydroxy acids. Specifically, 12-ketocyclopentadecanolide and its derivatives, such as 12-oximinocyclopentadecanolide, serve as key precursors. google.comgoogle.comgoogleapis.com

The Wolff-Kishner reduction and its Huang-Minlon modification are classic methods for converting a carbonyl group into a methylene (B1212753) group under basic conditions. wikipedia.org In the context of this compound synthesis, these reductions are applied to derivatives of 12-ketocyclopentadecanolide. google.comgoogle.comgoogleapis.com

The process typically involves the following steps:

Conversion of a suitable starting material, such as 13-oxa-bicyclo[10.4.0]hexadecene-[1(12)], to 12-oximinocyclopentadecanolide. google.comgoogle.com

The 12-oximinocyclopentadecanolide can be hydrolyzed to 12-ketocyclopentadecanolide. google.com

The ketone is then reduced using the Huang-Minlon method (hydrazine and a strong base like potassium hydroxide (B78521) in a high-boiling solvent like diethylene glycol), which simultaneously cleaves the lactone ring to yield this compound. google.comgoogle.com A yield of 94.4% has been reported for this step. google.com

Alternatively, and more preferably, the 12-oximinocyclopentadecanolide is directly reduced with an excess of hydrazine (B178648) hydrate (B1144303) in the presence of an alkali metal hydroxide. google.comgoogleapis.com This reductive scission also opens the lactone ring to form this compound in high yield (87-92.6%). google.com The reaction is typically carried out at temperatures between 150°C and 200°C. google.comgoogleapis.com

The hydrazone of 12-ketocyclopentadecanolide can also be reduced via the Wolff-Kishner method using sodium or a sodium alcoholate to give the same product. google.comgoogle.com

Table 3: Reduction of Cyclic Ketone Derivatives

| Precursor | Reduction Method | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 12-Ketocyclopentadecanolide | Huang-Minlon | Hydrazine hydrate, KOH, Diethylene glycol | This compound | 94.4% | google.com |

| 12-Oximinocyclopentadecanolide | Direct reduction | Hydrazine hydrate, KOH/NaOH | This compound | 87-92.6% | google.com |

Reduction of Cyclic Ketones (e.g., from 12-Ketocyclopentadecanolide or 12-Oximinocyclopentadecanolide)

Enzymatic and Biocatalytic Synthesis Strategies

The use of enzymes and engineered microorganisms presents a powerful approach for the synthesis of this compound, offering high selectivity and milder reaction conditions compared to conventional chemical methods.

Lipase-Mediated Transformations for Hydroxylated Fatty Acids

Lipases, enzymes that naturally hydrolyze fats, have been effectively repurposed for the synthesis of hydroxylated fatty acids and their derivatives. researchgate.netmdpi.commdpi.com These biocatalysts can facilitate esterification, transesterification, and amidation reactions. researchgate.net For instance, the lipase (B570770) from Mucor miehei has been utilized in the synthesis of macrocyclic lactones from this compound. researchgate.netsigmaaldrich.cnchemicalbook.comnacchemical.com Similarly, lipases from Mucor javanicus have been shown to catalyze the lactonization of this compound to produce macrocyclic mono- and oligolactones. sigmaaldrich.cnchemicalbook.comnacchemical.comcapes.gov.brresearchgate.net The reaction environment significantly influences the efficiency of these transformations, with solvents like petroleum ether and toluene found to be advantageous. capes.gov.br The yield of the resulting monolactone can range from a few percent to over 30%, influenced by factors such as temperature and pH. capes.gov.br

Immobilized lipases, such as Novozym 435 from Candida antarctica, are frequently employed due to their stability and reusability, particularly in the synthesis of various fatty acid esters. researchgate.net Research has also explored the use of lipases for the synthesis of estolides, which are oligomeric fatty acids, from various hydroxy fatty acids. researchgate.netgoogle.com The reactivity and product distribution in these reactions are dependent on both the specific lipase and the substrate used. google.com

Table 1: Examples of Lipase-Mediated Transformations

| Lipase Source | Substrate | Product | Key Findings | Reference(s) |

| Mucor miehei | This compound | Macrocyclic lactones | Capable of synthesizing esters in nonaqueous systems. | researchgate.net |

| Mucor javanicus L46 | This compound | Macrocyclic mono- and oligolactones | Toluene and petroleum ether are effective solvents. | sigmaaldrich.cnchemicalbook.comnacchemical.comcapes.gov.br |

| Candida antarctica (Novozym 435) | Fatty acids and kojic acid | Kojic acid derivatives | Immobilized lipase shows high activity and stability. | researchgate.net |

Engineered Biocatalysts for Targeted Production

Genetic engineering has enabled the development of microorganisms capable of producing specific hydroxylated fatty acids. By introducing and optimizing metabolic pathways in host organisms like Escherichia coli and Saccharomyces cerevisiae, researchers can achieve targeted production of compounds like this compound. nih.govfrontiersin.orgacs.orgeuropa.eu

One notable approach involves the use of cytochrome P450 (CYP) monooxygenases, which can introduce hydroxyl groups at specific positions on a fatty acid chain. nih.govacs.orgeuropa.eu For example, engineered E. coli expressing a chimeric protein that fuses the monooxygenase CYP153A to the reductase domain of P450 BM3 has been used to produce ω-hydroxy dodecanoic acid. nih.gov Further enhancements, such as co-expressing an outer membrane transport system, have led to significantly increased product yields. nih.gov

In another strategy, Saccharomyces cerevisiae was engineered to accumulate free fatty acids by disrupting certain genes. acs.org The subsequent introduction of a cytochrome P450 monooxygenase from Starmerella bombicola enabled the conversion of these fatty acids to ω-hydroxy fatty acids, achieving a titer of 347 ± 9.2 mg/L in fed-batch fermentation. acs.org Similarly, the AlkBGT hydroxylation system from Pseudomonas putida GPo1 has been successfully expressed in E. coli to synthesize medium-chain ω-hydroxy fatty acids. frontiersin.orgresearchgate.net By deleting genes involved in fatty acid degradation and overexpressing a fatty acid transporter, the production of ω-hydroxydecanoic acid reached 309 mg/L. researchgate.net

Table 2: Examples of Engineered Biocatalysts for Hydroxy Fatty Acid Production

| Engineered Organism | Key Enzyme(s) | Substrate(s) | Product(s) | Titer/Yield | Reference(s) |

| Escherichia coli | CYP153A fusion protein, AlkL | Dodecanoic acid methyl ester | ω-Hydroxy dodecanoic acid | 4 g/L | nih.gov |

| Saccharomyces cerevisiae | CYP52M1, S. bombicola CPR, A. thaliana CPR | Free fatty acids | C16 and C18 ω-hydroxy fatty acids | 347 ± 9.2 mg/L | acs.org |

| Escherichia coli | AlkBGT from P. putida GPo1, FadL | Decanoic acid | ω-Hydroxydecanoic acid | 309 mg/L | frontiersin.orgresearchgate.net |

Preparation of Research-Relevant Derivatives

The synthesis of derivatives of this compound, such as its methyl ester and the corresponding macrocyclic lactone, is crucial for various research and industrial applications.

Esterification Reactions (e.g., Methyl Esters)

The methyl ester of this compound, methyl 15-hydroxypentadecanoate, is a key intermediate in the synthesis of the valuable fragrance compound cyclopentadecanolide. royalsocietypublishing.orgfrontiersin.orgbiomol.com A common laboratory-scale synthesis involves dissolving this compound in methanol (B129727) and adding a catalytic amount of concentrated sulfuric acid. royalsocietypublishing.orgfrontiersin.org The reaction mixture is then heated under reflux for several hours. royalsocietypublishing.orgfrontiersin.org For example, a procedure describes reacting 15 g of this compound in 300 ml of methanol with 2 ml of concentrated sulfuric acid at 90°C for 4 hours. royalsocietypublishing.orgfrontiersin.org

Formation of Macrocyclic Lactones via Macrolactonization

The intramolecular cyclization of this compound or its methyl ester to form the 16-membered macrocyclic lactone, cyclopentadecanolide (also known as pentadecanolide), is a significant transformation. researchgate.netsigmaaldrich.cnchemicalbook.comnacchemical.comcapes.gov.brroyalsocietypublishing.orgarkat-usa.org This process, known as macrolactonization, is often catalyzed and can be influenced by reaction conditions to favor the formation of the monomeric lactone over intermolecular polymerization.

A variety of catalyst systems have been investigated to improve the efficiency and selectivity of the macrolactonization of this compound and its esters.

Dealuminated HY Zeolite: Zeolites, with their shape-selective catalytic properties, have been employed to promote intramolecular cyclization. lookchem.comiitm.ac.in Specifically, dealuminated HY zeolite has been shown to effectively catalyze the lactonization of this compound to pentadecanolide, even in concentrated solutions, by providing acidic catalytic sites within its molecular-sized pores that favor the formation of the monomeric lactone. lookchem.comresearchgate.netbiorxiv.org In one study, using a dealuminated HY zeolite catalyst, a monolide yield of up to 15% was achieved in 'in-pore' reactions, with higher temperatures potentially overcoming product adsorption issues. lookchem.com

KF-La/γ-Al2O3: A highly basic mesoporous catalyst, KF-La/γ-Al2O3, has been developed for the macrolactonization of methyl 15-hydroxypentadecanoate. royalsocietypublishing.orgnih.govresearchgate.net This catalyst is prepared by loading lanthanum oxide and potassium fluoride (B91410) onto a γ-alumina support. royalsocietypublishing.org The presence of lanthanum promotes the dispersion of KF and, due to the high electronegativity of the fluoride ion, creates strong basic sites on the catalyst surface. royalsocietypublishing.orgnih.gov These properties, combined with a large pore size, make the catalyst highly effective. Under optimized conditions (0.5 g of KF-25La/γ-Al2O3 catalyst at 190°C for 7 hours), a cyclopentadecanolide yield of 58.50% has been reported, with a purity of 98.8% after reactive distillation. royalsocietypublishing.orgnih.gov The basicity of the catalyst is a key factor, with the optimal lanthanum loading found to be 25%. royalsocietypublishing.org

Other catalysts explored for this reaction include calcined Mg-Al hydrotalcites, which have been used for the lactonization of hydroxy acid benzotriazole (B28993) esters. arkat-usa.org

Table 3: Catalyst Systems for Macrolactonization

| Catalyst | Substrate | Product | Key Findings | Reference(s) |

| Dealuminated HY Zeolite | This compound | Pentadecanolide | Shape-selective catalysis favors intramolecular cyclization. | lookchem.comresearchgate.netbiorxiv.org |

| KF-La/γ-Al2O3 | Methyl 15-hydroxypentadecanoate | Cyclopentadecanolide | Highly basic catalyst with large pore size; 58.50% yield achieved. | royalsocietypublishing.orgnih.gov |

| Calcined Mg-Al Hydrotalcite | 15-Hydroxy acid benzotriazole ester | Macrolactone | Effective for the lactonization of activated hydroxy acids. | arkat-usa.org |

Synthesis of Bioactive Conjugates (e.g., Fatty Acid Analogs of Podophyllotoxin)

The synthesis of bioactive conjugates by linking this compound with pharmacologically active molecules like podophyllotoxin (B1678966) has been a significant area of research. Podophyllotoxin, a potent antineoplastic agent, has limitations due to its side effects. nih.govresearchgate.net To mitigate these and enhance therapeutic efficacy, researchers have synthesized fatty acid analogs.

A common synthetic route involves the coupling of this compound with the C4-alpha-hydroxy function of podophyllotoxin. nih.gov This esterification is typically facilitated by dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of dimethylaminopyridine (DMAP), leading to high yields of the desired conjugate. nih.govresearchgate.net Spectroscopic analysis is used to confirm the formation of these new molecules. nih.govresearchgate.net

These synthesized fatty acid-podophyllotoxin conjugates have been investigated for their in vitro anticancer activity against various human cancer cell lines. nih.govresearchgate.net Studies have shown that many of these analogs exhibit cytotoxicity against cancer cells while having a reduced effect on normal cells, a significant improvement over the parent compound, podophyllotoxin. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst | Product |

| This compound | Podophyllotoxin | Dicyclohexylcarbodiimide (DCC) | Dimethylaminopyridine (DMAP) | 15-Hydroxypentadecanoyl-podophyllotoxin conjugate |

Isotopic Labeling for Tracing and Mechanistic Studies (e.g., [16-¹⁴C]16DCA)

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules and elucidating biochemical pathways. This compound can be used as a starting material for the synthesis of isotopically labeled compounds, such as [16-¹⁴C]16-hydroxyhexadecanoic acid (incorrectly referred to as [16-¹⁴C]16DCA in some contexts, where DCA stands for dicarboxylic acid). lookchem.comsigmaaldrich.cnnacchemical.com

The synthesis of such labeled compounds often involves a one-carbon elongation procedure at the C15 position of this compound. sigmaaldrich.cnnacchemical.com This allows for the introduction of a carbon-14 (B1195169) (¹⁴C) isotope, creating a radiolabeled molecule that can be tracked in biological systems. sigmaaldrich.cnnacchemical.com These labeled fatty acids are invaluable for studying fatty acid metabolism, including processes like beta-oxidation. researchgate.net Stable isotope tracing with ¹³C-labeled substrates is another technique used to follow the metabolic pathways of fatty acids and their contribution to cellular processes like histone acetylation. biorxiv.orgnih.govresearchgate.net

| Starting Material | Key Process | Isotope | Labeled Product (Example) | Application |

| This compound | One-carbon elongation | ¹⁴C | [16-¹⁴C]16-hydroxyhexadecanoic acid | Tracing fatty acid metabolism |

Bioconjugation Strategies (e.g., Xanthate Derivatives)

Bioconjugation strategies are employed to attach this compound derivatives to other molecules, often for imaging or therapeutic purposes. One such strategy involves the synthesis of xanthate derivatives. researchgate.netresearchgate.netrsc.orghbni.ac.in

The synthesis of a xanthate derivative of this compound can be achieved by reacting it with carbon disulfide in the presence of a strong base like sodium hydroxide. hbni.ac.in This creates a xanthate functional group that can then be used for further conjugation, for example, with a metal core for radiolabeling. researchgate.netresearchgate.nethbni.ac.in

These xanthate derivatives have been explored for the development of radiopharmaceuticals. For instance, a xanthate derivative of this compound has been labeled with technetium-99m ([⁹⁹mTc]N)²⁺ core for potential use in myocardial imaging. researchgate.nethbni.ac.in While some of these agents have shown promise, clinical results have sometimes been disappointing. rsc.org

| Starting Material | Reagents | Functional Group Introduced | Potential Application |

| This compound | Carbon disulfide, Sodium hydroxide | Xanthate | Radiopharmaceutical development (e.g., for myocardial imaging) |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 15-HPDa, enabling its separation from other chemically similar molecules. Mass spectrometry is invariably coupled with these separation techniques for sensitive detection and reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling

Gas chromatography-mass spectrometry stands as a primary tool for the analysis of 15-HPDa, offering high resolution and sensitivity. However, due to the low volatility and thermal instability of the underivatized molecule, a chemical modification step is essential prior to analysis. This process, known as derivatization, converts the polar carboxyl and hydroxyl functional groups into less polar, more volatile, and more thermally stable moieties.

Derivatization: The most common derivatization strategy for hydroxy fatty acids involves a two-step process:

Esterification: The carboxylic acid group is converted to its methyl ester (FAME), typically by using reagents like methanolic HCl or BF₃/methanol (B129727).

Silylation: The hydroxyl group is converted into a trimethylsilyl (TMS) ether. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. This TMS derivatization is critical as it enhances the thermal stability and chromatographic performance of the analyte.

GC-MS Analysis: The resulting derivatized 15-HPDa is then introduced into the GC-MS system.

Separation: A nonpolar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically employed. The separation is achieved based on the boiling points and interactions of the analytes with the stationary phase. A programmed temperature gradient is used to elute compounds over a wide range of volatilities.

Detection and Profiling: As the derivatized 15-HPDa elutes from the column, it enters the mass spectrometer. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which serves as a chemical fingerprint for identification. The mass spectrum of the TMS derivative of 15-HPDa methyl ester will exhibit characteristic ions resulting from the cleavage at the silylated hydroxyl group, allowing for unambiguous identification. Quantification is often performed using selected ion monitoring (SIM), which enhances sensitivity by focusing the detector on specific fragment ions characteristic of the analyte.

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized 15-Hydroxypentadecanoic Acid

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Reagents | BSTFA (for silylation), Methanolic HCl (for esterification) |

| GC Column | DB-5ms, VF-5ms, or similar (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless |

| Temperature Program | Initial temp. ~100°C, ramp to ~300°C at 10-20°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Scan or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry is a powerful alternative to GC-MS, particularly for the analysis of 15-HPDa in complex biological matrices without the need for derivatization. This technique separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer.

Sample Preparation: For complex samples such as plasma or tissue extracts, a sample clean-up step is often necessary to remove interfering substances. This can involve protein precipitation followed by solid-phase extraction (SPE).

Chromatographic Separation:

Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.

Stationary Phase: C8 or C18 columns are typically used, which separate molecules based on their hydrophobicity.

Mobile Phase: A gradient elution is employed, starting with a high proportion of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate (B1210297) to improve ionization) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol. This allows for the elution of compounds with a wide range of polarities.

Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI) is the preferred method for LC-MS analysis of fatty acids. In the case of 15-HPDa, negative ion mode is typically used, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion.

Quantification: For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) is employed, often in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented through collision-induced dissociation (CID), and then a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the matrix.

Table 2: Representative LC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Elution | Gradient elution |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M-H]⁻) | m/z 257.2 |

| Product Ions | Generated via Collision-Induced Dissociation (CID) |

Spectroscopic Approaches for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods provide detailed information about the molecular structure of 15-HPDa, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information on the connectivity and chemical environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum of 15-HPDa shows distinct signals for the different types of protons. The protons on the carbon bearing the hydroxyl group (C15) appear as a characteristic triplet at approximately 3.6 ppm. The protons on the carbon alpha to the carboxylic acid (C2) are observed as a triplet around 2.3 ppm. The bulk of the methylene (B1212753) protons in the long aliphatic chain (C3-C14) produce a large, overlapping signal between 1.2 and 1.6 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid (C1) resonates at a characteristic downfield shift of around 180 ppm. The carbon attached to the hydroxyl group (C15) appears at approximately 63 ppm. The carbons of the long methylene chain are found in the 25-35 ppm region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | ~11-12 (broad s) | ~180 |

| C2 (-CH₂COOH) | ~2.3 (t) | ~34 |

| C3-C13 (-(CH₂)₁₁-) | ~1.2-1.3 (m) | ~25-30 |

| C14 (-CH₂CH₂OH) | ~1.5-1.6 (m) | ~33 |

| C15 (-CH₂OH) | ~3.6 (t) | ~63 |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of 15-HPDa.

Exact Mass: The molecular formula of 15-HPDa is C₁₅H₃₀O₃. HRMS can measure its monoisotopic mass with high precision (calculated as 258.21949 g/mol ), which helps to confirm the elemental formula and distinguish it from other isobaric compounds.

Fragmentation Analysis: When coupled with tandem MS (MS/MS), HRMS can also provide high-resolution fragmentation data. This is particularly useful for structural elucidation. For instance, in the analysis of silylated derivatives, the high mass accuracy of the fragment ions can confirm the specific losses of TMS groups and parts of the alkyl chain, further solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 15-HPDa will show several key absorption bands:

A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often hydrogen-bonded.

A distinct, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid.

The C-H stretching vibrations of the long methylene chain appear as strong bands in the 2920-2850 cm⁻¹ region.

A C-O stretching vibration from the primary alcohol group is expected around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-H stretching and bending modes are also prominent in the Raman spectrum. The C=O stretch is typically weaker in Raman compared to IR. The long polymethylene chain gives rise to characteristic skeletal vibrations.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | - |

| O-H (Alcohol) | Stretching | ~3400 (broad) | ~3400 |

| C-H (Alkyl) | Stretching | 2920-2850 | 2920-2850 |

| C=O (Carboxylic Acid) | Stretching | ~1710 | ~1710 |

| C-O (Alcohol) | Stretching | ~1050 | ~1050 |

Application of this compound as an Internal Standard in Quantitative Studies

In the realm of analytical chemistry, particularly in quantitative studies involving gas chromatography-mass spectrometry (GC-MS), the use of an appropriate internal standard is paramount for achieving accuracy and reproducibility. An internal standard helps to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response. This compound has proven to be a valuable internal standard in specific analytical applications, most notably in the compositional analysis of plant lipid polyesters like cutin.

Detailed research into the monomeric composition of plant cuticles utilizes depolymerization techniques followed by GC-MS analysis. In these complex analytical procedures, this compound, often in its methyl ester form (15-hydroxy C15:0 fatty acid methyl ester), is employed to quantify other hydroxylated fatty acid monomers that are characteristic components of these biopolymers.

A key reason for its selection is its structural similarity to many of the analytes of interest, such as other long-chain hydroxy fatty acids, while typically being absent in the biological samples being analyzed. This ensures that it behaves similarly to the target compounds during derivatization and chromatographic separation, providing reliable normalization.

One established protocol for the analysis of plant cuticle lipid polyester (B1180765) monomers details the use of two internal standards to accurately quantify the different types of monomers released after depolymerization. nih.gov For the quantification of hydroxylated monomers, including ω-hydroxy acids, this compound methyl ester serves as the designated internal standard (IS2). For non-derivatized monomers like fatty acid methyl esters (FAMEs) and dicarboxylic acid dimethyl esters, a different internal standard, methyl heptadecanoate (17:0 FAME), is used (IS1). nih.gov

The methodology involves adding a precise amount of the internal standards to the sample prior to the analytical procedure. Following depolymerization and derivatization, the peak areas of the analytes are compared to the peak area of the internal standard in the resulting chromatogram. This ratio is then used to calculate the absolute quantity of each analyte.

The following table summarizes the application of this compound as an internal standard in the quantitative analysis of plant lipid polyester monomers, based on a widely used research protocol. nih.gov

| Parameter | Description |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Application | Quantitative analysis of plant cuticle lipid polyester monomers |

| Internal Standard (IS2) | This compound methyl ester (15-OH 15:0 FAME) |

| Target Analytes for IS2 | Hydroxylated monomers (e.g., primary alcohols, ω-hydroxy acids) |

| Sample Preparation | Sodium methoxide-catalyzed depolymerization of plant material |

| Derivatization | Silylation or acetylation of hydroxyl groups |

| Quantification Principle | The peak area of each hydroxylated monomer is normalized to the peak area of the this compound methyl ester internal standard. The known concentration of the internal standard allows for the calculation of the absolute amount of each analyte. |

This systematic approach, incorporating this compound as an internal standard, allows for the reliable and reproducible quantification of the components of complex biological polymers, contributing to a deeper understanding of their structure and function. nih.gov

Biological Roles and Molecular Mechanisms of 15 Hydroxypentadecanoic Acid

Signaling Molecule Investigations

15-HPA and its derivatives participate in sophisticated signaling systems, mediating communication and cellular responses. These roles are observed in both intercellular communication, as seen in nematodes, and intracellular pathway modulation in mammals.

In the nematode Caenorhabditis elegans, a class of small molecules known as ascarosides acts as a chemical language, regulating developmental timing and social behaviors. ebi.ac.uk These molecules function as a "dauer pheromone," which allows individual worms to sense population density and environmental stress, triggering entry into the stress-resistant "dauer" larval stage when conditions are unfavorable. biologists.comnih.gov

The structural foundation of ascarosides is the dideoxysugar ascarylose (B1226638), which is attached to fatty-acid-like side chains of varying lengths. ebi.ac.uk Research has revealed significant structural diversity within this family, including derivatives featuring hydroxy fatty acids. ebi.ac.uk Specifically, (ω−1)-hydroxy fatty acid ascarosides have been identified as metabolites in C. elegans. ebi.ac.uk One such metabolite is derived from (3R,14R)-dihydroxypentadecanoic acid, a C15 fatty acid closely related to 15-HPA. ebi.ac.uk This indicates that fatty acids of this chain length and hydroxylation pattern are key components of the modular library of small-molecule signals used by the nematode. ebi.ac.uk The incorporation of hydroxylated fatty acids like 15-HPA into ascarosides exemplifies their critical role as semiochemicals, or molecular messengers, that mediate organism-level responses to environmental cues. ebi.ac.uk

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade in mammals that translates extracellular signals into gene expression responses. thermofisher.comfrontiersin.org This pathway regulates fundamental processes such as cell proliferation, differentiation, apoptosis, and immune responses. frontiersin.orghtct.com.br The pathway is activated when a ligand, such as a cytokine, binds to its receptor, bringing two JAK proteins into close proximity, allowing them to phosphorylate and activate each other. frontiersin.orghtct.com.br Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and act as transcription factors to regulate target gene expression. thermofisher.comhtct.com.br

Research has identified 15-Hydroxypentadecanoic acid as a modulator of this critical pathway. Specifically, 15-HPA has been shown to inhibit the Janus kinase 2 (JAK2)/signal transducer pathway. utep.edu This inhibitory action suggests a role for 15-HPA in regulating the diverse cellular processes governed by JAK2 signaling, positioning it as a potential endogenous regulator of inflammation, cell growth, and other physiological events.

Integration into Complex Biological Structures

Beyond its role in signaling, 15-HPA serves as a physical building block, contributing to the architecture and integrity of cellular barriers in plants, bacteria, and other organisms. Its unique hydroxyl group influences how it is integrated into membranes and polymers. scbt.com

Sphingolipids are essential components of eukaryotic cell membranes, where they are involved in maintaining membrane structure and participating in signal transduction. researchgate.netacs.org These lipids consist of a long-chain base linked via an amide bond to a fatty acid. acs.org The incorporation of hydroxy fatty acids into sphingolipids can significantly alter membrane properties. nih.gov

The cell envelope of Gram-negative bacteria is a complex, multi-layered structure essential for viability, providing both physical shape and a permeability barrier against the environment. nih.gov Lipopolysaccharide (LPS) is a major component of the outer membrane, anchored by its lipid A moiety. bibliotekanauki.pl

Research has revealed that the lipid A of some bacteria, particularly those in the order Rhizobiales like Bradyrhizobium, contains (ω-1)-hydroxylated very-long-chain fatty acids (VLCFAs). bibliotekanauki.pl These hydroxylated fatty acids are thought to span the entire outer membrane, contributing to its stability and the strong anchoring of LPS. bibliotekanauki.pl Furthermore, other complex bacterial lipids, such as ornithine-containing aminolipids, are formed from 3-hydroxy fatty acids and function as a permeability barrier in bacterial membranes. mdpi.comoup.com While studies have focused on VLCFAs, the presence of omega-hydroxylated fatty acids highlights a general mechanism for reinforcing the bacterial envelope. 15-HPA fits the profile of an omega-hydroxy fatty acid and is known to be produced by some bacteria, suggesting its potential role as a structural component in the cell envelopes of certain species. medchemexpress.com

Plants produce two major biopolyesters, cutin and suberin, which form protective barriers. nih.gov Cutin is the primary structural component of the cuticle, an extracellular layer that covers the aerial parts of plants, preventing water loss and protecting against pathogens. cdnsciencepub.combioone.org Suberin is found in the cell walls of underground tissues, barks, and at sites of wounding, where it forms a barrier to water and solute movement. wiley.comresearchgate.net

Both cutin and suberin are complex heteropolymers composed primarily of omega-hydroxy fatty acids, α,ω-dicarboxylic acids, and glycerol, linked by ester bonds. wiley.comresearchgate.net The specific monomer composition varies between species and tissues, but C16 and C18 fatty acids are typically major constituents. cdnsciencepub.comwiley.com

Detailed chemical analyses have identified this compound as a monomeric component of these plant polyesters. nih.govoup.com For instance, research on Arabidopsis has shown that an acyltransferase enzyme involved in suberin synthesis is capable of transferring a feruloyl group to this compound, incorporating it into the polymer. nih.govoup.com Its presence, though sometimes in smaller quantities compared to C16 and C18 monomers, underscores its role as a structural element contributing to the three-dimensional polyester (B1180765) network that is crucial for plant survival. bioone.orgoup.com

Table 1: Common Monomers of Plant Cutin and Suberin This interactive table summarizes the major aliphatic monomers that constitute the plant biopolyesters, cutin and suberin.

| Monomer Class | Specific Examples | Typical Carbon Chain Lengths | Primary Polymer Association | Reference(s) |

| ω-Hydroxy Fatty Acids | 16-Hydroxyhexadecanoic acid, 18-Hydroxyoctadecenoic acid, This compound | C16, C18 (predominantly); C15, C20-C24 also present | Cutin & Suberin | cdnsciencepub.comwiley.comnih.govoup.com |

| α,ω-Dicarboxylic Acids | Hexadecanedioic acid, Octadecanedioic acid | C16 - C26 | Suberin (diagnostic), Cutin | bioone.orgmdpi.com |

| Epoxy Fatty Acids | 9,10-Epoxy-18-hydroxyoctadecanoic acid | C18 | Cutin | nih.govcdnsciencepub.com |

| Polyhydroxy Fatty Acids | 10,16-Dihydroxyhexadecanoic acid, 9,10,18-Trihydroxyoctadecanoic acid | C16, C18 | Cutin | cdnsciencepub.com |

| Glycerol | Glycerol | N/A | Cutin & Suberin | wiley.comresearchgate.net |

| Ferulic Acid | Ferulic acid | N/A | Suberin (major), Cutin (minor) | oup.comoup.com |

Bioactivity and Pharmacological Research

Investigations into Anti-inflammatory, Antioxidant, and Neuroprotective Effects

Research into the bioactivity of this compound has uncovered its potential involvement in several key physiological processes, including inflammation, oxidative stress, and neuroprotection. While often identified as a component within complex plant extracts, studies have begun to associate its presence with the therapeutic effects of these natural formulations.

Fatty acid analogues, a class to which this compound belongs, are reported to possess a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. researchgate.net

Anti-inflammatory and Antioxidant Effects: Gas Chromatography-Mass Spectrometry (GC-MS) analysis of various plant extracts used in traditional medicine has identified this compound as a constituent compound in extracts demonstrating notable antioxidant and anti-inflammatory activity. seejph.comjneonatalsurg.comscialert.net

An ethanolic extract of Hymenocardia acida stem bark, which contains this compound, demonstrated a broad spectrum of antioxidant activity. scialert.netscialert.nettropentag.de

The compound was also identified in a study of "Tom brown," a traditional food composite, where the constituent branched fatty acids were suggested to mediate antioxidant actions by inducing cytoprotective proteins against oxidative stress. researchgate.net

In the methanolic extract of Ludwigia peruviana, a plant with various uses in traditional medicine, this compound was identified among a variety of compounds, with fatty acids and their esters being linked to antimicrobial and anti-inflammatory activities. seejph.com

Neuroprotective Effects: The potential neuroprotective effects of this compound have been highlighted in studies of traditional Ayurvedic formulations. An analysis of Balahatadi Tailam, an oil used for conditions such as vertigo and migraines, revealed this compound as one of several bioactive compounds known for their neuroprotective properties. jneonatalsurg.com The cytoprotective and therapeutic potential of the oil's components suggests a role in modulating physiological pathways related to these neurological conditions. jneonatalsurg.com

Potential in Anticancer Research as Analogs of Cytotoxic Compounds (e.g., Podophyllotoxin)

A significant area of investigation for this compound is in the synthesis of novel anticancer agents. Researchers have explored its use as a fatty acid analogue to modify known cytotoxic compounds, such as podophyllotoxin (B1678966), to enhance their therapeutic profile. researchgate.netnih.govjetir.org

Podophyllotoxin is a potent antineoplastic agent, but its clinical use is hampered by severe side effects. researchgate.netnih.gov To mitigate this toxicity, derivatives were synthesized by coupling various fatty acids, including this compound, with the C4-alpha-hydroxy function of the podophyllotoxin molecule. researchgate.netnih.gov

These newly synthesized podophyllotoxin-fatty acid analogs were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The research found that most of the analogs, including the one derived from this compound, exhibited cytotoxic effects against the cancer cells. nih.govjetir.org Crucially, these analogs did not show the same toxicity to normal cells, unlike the parent podophyllotoxin, indicating a potentially improved safety profile and therapeutic window. researchgate.netnih.gov

| Human Cancer Cell Line | Tumor Type | Observed Effect of Analog | Reference |

|---|---|---|---|

| SK-MEL | Melanoma (Solid Tumor) | Cytotoxic | researchgate.netnih.govjetir.org |

| KB | Oral Carcinoma (Solid Tumor) | Cytotoxic | researchgate.netnih.govjetir.org |

| BT-549 | Breast Ductal Carcinoma (Solid Tumor) | Cytotoxic | researchgate.netnih.govjetir.org |

| SK-OV-3 | Ovarian Cancer (Solid Tumor) | Cytotoxic | researchgate.netnih.govjetir.org |

| HL-60 | Human Leukemia | Cytotoxic | researchgate.netnih.govjetir.org |

Exploration in Traditional Medicine Formulations

This compound has been identified as a chemical constituent in a variety of plants and formulations used in traditional medicine systems worldwide. seejph.comjneonatalsurg.commdpi.com Its presence in these remedies is being investigated to understand the scientific basis for their traditional uses.

The compound has been reported in plants such as Angelica archangelica and Angelica sinensis, which have a long history of use in traditional practices. nih.govregulations.govgoogle.com Modern analytical techniques like GC-MS have been instrumental in identifying the specific bioactive compounds within these complex natural products.

Ayurvedic Medicine : this compound has been identified in traditional Ayurvedic oils. It is a component of Balahatadi Tailam, an oil used to manage conditions like vertigo, migraines, and insomnia. jneonatalsurg.com It was also found in Ksheerabala Thailam, another Ayurvedic oil formulation. mdpi.com

African Traditional Medicine : The ethanolic extract of the stem bark of Hymenocardia acida, a plant used by the Idoma and Igede people of Nigeria for treating diabetes and other ailments, was found to contain this compound. scialert.netscialert.net

Global Traditional Uses : The compound was also detected in Ludwigia peruviana, a plant used across many cultures for treating a wide range of illnesses. seejph.com

| Formulation / Plant Source | Traditional System / Region | Traditional Use / Context | Reference |

|---|---|---|---|

| Balahatadi Tailam | Ayurveda (India) | Management of vertigo, migraines, insomnia. | jneonatalsurg.com |

| Ksheerabala Thailam | Ayurveda (India) | General Ayurvedic oil formulation. | mdpi.com |

| Hymenocardia acida (Stem Bark) | Traditional African Medicine (Nigeria) | Used in the treatment of diabetes and other ailments. | scialert.netscialert.net |

| Ludwigia peruviana | Global Traditional Medicine | Treatment of various illnesses and injuries. | seejph.com |

| Angelica archangelica / Angelica sinensis | Traditional European/Chinese Medicine | General medicinal plant use. | nih.govgoogle.com |

Applications in Advanced Materials Science and Chemical Biology

Building Block for Polymer Synthesis

The dual functionality of 15-HPD makes it a valuable monomer for step-growth polymerization, particularly in the synthesis of polyesters and related macrostructures.

As an ω-hydroxy acid, 15-Hydroxypentadecanoic acid can undergo self-polycondensation to form aliphatic polyesters. nih.gov This reaction involves the formation of ester linkages between the hydroxyl group of one monomer and the carboxyl group of another, resulting in a long polymer chain. These polyesters are of interest due to their potential biodegradability.

The polymerization can be achieved through various catalytic methods, with enzymatic catalysis being a noteworthy approach. Research has shown that 15-HPD can undergo lactonization reactions catalyzed by lipases, such as those from Mucor javanicus and Mucor miehei, to produce not only macrocyclic lactones but also oligolactone derivatives. sigmaaldrich.comchemicalbook.com These oligolactones are essentially short-chain polyesters. The use of enzymes offers a green chemistry approach to polymer synthesis, often proceeding under mild reaction conditions. wur.nlnih.gov The resulting polyesters from 15-HPD are aliphatic in nature, a characteristic that generally confers biodegradability, making them candidates for environmentally benign materials. nih.gov

Table 1: Polymerization Approaches for this compound

| Polymerization Method | Catalyst Type | Product(s) | Significance |

|---|---|---|---|

| Polycondensation | Chemical or Enzymatic | Aliphatic Polyesters | Creates biodegradable materials. nih.gov |

This compound is a key precursor in the synthesis of pentadecanolide (also known as Exaltolide or Cyclopentadecanolide), a valuable macrocyclic musk used extensively in the fragrance industry. chemicalbook.comwikipedia.org The synthesis of this 16-membered ring lactone often involves an initial polymerization of 15-HPD into a linear polyester (B1180765), followed by a depolymerization step. wikipedia.orggoogle.com